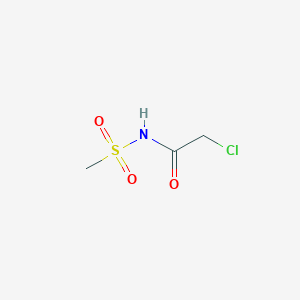
3,3-ジクロロ-1-(4-ヨードフェニル)ピペリジン-2-オン
概要
説明
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H10Cl2INO It is a piperidinone derivative, characterized by the presence of two chlorine atoms and one iodine atom attached to a phenyl ring
科学的研究の応用
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It is a key intermediate in the synthesis of apixaban , which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa .
Mode of Action
As a key intermediate in the synthesis of apixaban , it may contribute to the overall inhibitory effect on blood coagulation factor Xa.
Biochemical Pathways
Given its role in the synthesis of apixaban , it may indirectly influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.
Pharmacokinetics
As a key intermediate in the synthesis of apixaban , its properties may contribute to the overall pharmacokinetic profile of the final drug, which is known to have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
As a key intermediate in the synthesis of apixaban , it may contribute to the overall therapeutic effects of the final drug, which include the reduction of stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°c , suggesting that light, moisture, and temperature may affect its stability.
生化学分析
Biochemical Properties
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled storage conditions but may degrade over time when exposed to light or moisture. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism and its importance in biochemical research .
Transport and Distribution
Within cells and tissues, 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one typically involves multiple steps. One common method starts with the reaction of 4-iodoaniline with 3,3-dichloropiperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite under controlled conditions.
Reduction: Reduction reactions can be performed using zinc and acetic acid, converting the compound to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO2 atmosphere.
Reduction: Zinc, acetic acid.
Substitution: Lithium carbonate, lithium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactam derivatives, while reduction can produce various piperidinone derivatives .
類似化合物との比較
Similar Compounds
- 3,3-Dichloro-1-(4-bromophenyl)piperidin-2-one
- 3,3-Dichloro-1-(4-chlorophenyl)piperidin-2-one
- 3,3-Dichloro-1-(4-fluorophenyl)piperidin-2-one
Uniqueness
3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs with different halogen atoms.
特性
IUPAC Name |
3,3-dichloro-1-(4-iodophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLADMOFJQGIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625156 | |
| Record name | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545445-10-1 | |
| Record name | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





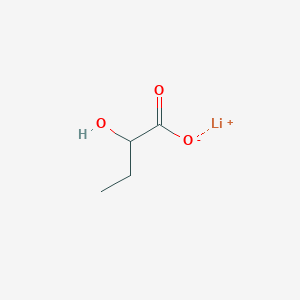


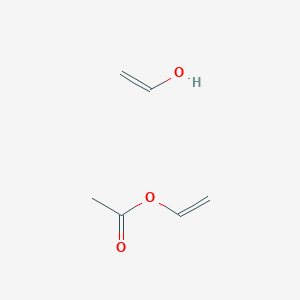
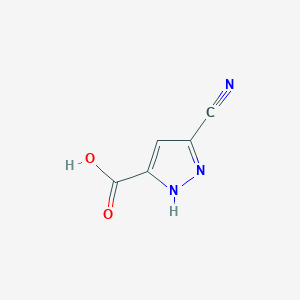
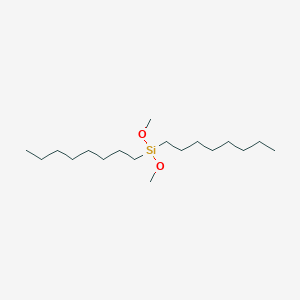
![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
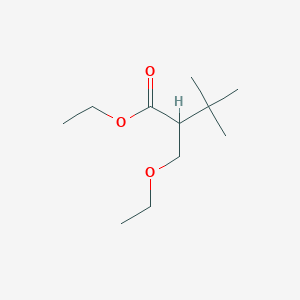

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)
